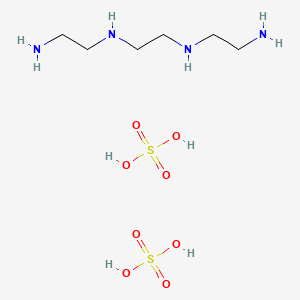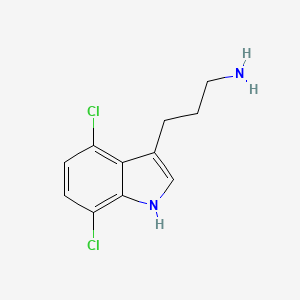![molecular formula C8H8ClF4NO B13713792 O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO It is a derivative of benzyl hydroxylamine, where the benzyl group is substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The resulting oxime is then reduced to the corresponding hydroxylamine derivative using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The fluoro and trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
Comparison: O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its aldehyde and bromide counterparts. The hydroxylamine group allows for a wider range of chemical transformations and applications in research.
Properties
Molecular Formula |
C8H8ClF4NO |
|---|---|
Molecular Weight |
245.60 g/mol |
IUPAC Name |
O-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-7-3-1-2-6(8(10,11)12)5(7)4-14-13;/h1-3H,4,13H2;1H |
InChI Key |
ZJSGDKFAYDZIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CON)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



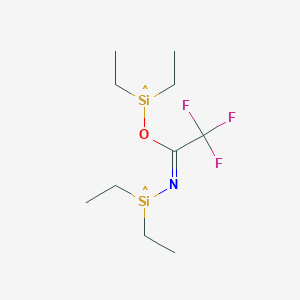

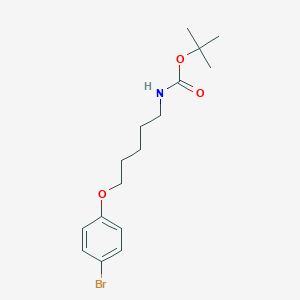


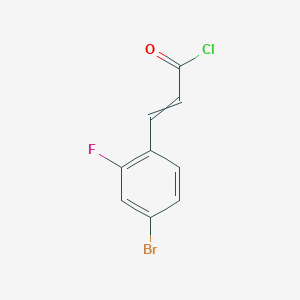

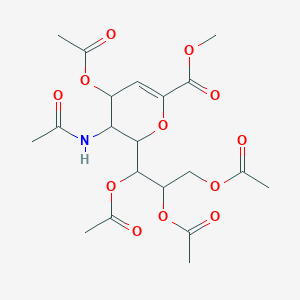
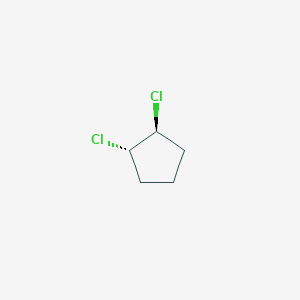
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
